1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate
Description
Properties
IUPAC Name |
methyl 1-benzylpyridin-1-ium-4-carboxylate;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO2.BF4/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12;2-1(3,4)5/h2-10H,11H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZWOKNXNYEMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate typically involves the reaction of 4-(methoxycarbonyl)pyridine with benzyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often include:
- Solvent: Acetonitrile or dichloromethane
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The pyridinium ring plays a crucial role in its binding affinity and reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Electronic Effects
The C4 substituent significantly influences reactivity and binding properties:
- 1-Benzyl-4-(dimethylamino)pyridinium tetrafluoroborate: The dimethylamino group at C4 enhances π-cation interactions with aromatic residues in enzyme binding pockets (e.g., choline kinase α1), making it a potent inhibitor .
- 1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate: The electron-withdrawing methoxycarbonyl group increases electrophilicity, improving its performance in cross-coupling reactions compared to dimethylamino-substituted analogs .
- 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate (CDAP): The cyano group at C1 and dimethylamino at C4 make CDAP a superior activating agent for polysaccharide-protein conjugates in vaccine development due to its hydrolytic stability .
Table 1: Substituent Effects on Key Properties
| Compound | C4 Substituent | Key Application | Stability in Aqueous Media |
|---|---|---|---|
| 1-Benzyl-4-(methoxycarbonyl)pyridinium | Methoxycarbonyl | Suzuki cross-coupling | Moderate (sensitive to hydrolysis) |
| 1-Benzyl-4-(dimethylamino)pyridinium | Dimethylamino | Enzyme inhibition (ChoKα1) | High |
| CDAP | Dimethylamino + Cyano | Polysaccharide activation | Very high |
| 2,6-Dichloropyridinium tetrafluoroborate | Chlorine | Hydrofluorination catalyst | High (low hygroscopicity) |
Thermal and Physical Properties
Pyridinium tetrafluoroborates exhibit distinct thermophysical behaviors depending on alkyl chain length and substitution:
- n-Butyl-3-methyl-pyridinium tetrafluoroborate vs. n-Butyl-4-methyl-pyridinium tetrafluoroborate :
- Density: 1.212 g/cm³ (3-methyl) vs. 1.225 g/cm³ (4-methyl) at 298.15 K .
- Viscosity: 142 mPa·s (3-methyl) vs. 156 mPa·s (4-methyl) at 298.15 K .
- Insight : The positional isomerism of the methyl group minimally affects density but significantly impacts viscosity due to steric effects on ionic mobility.
- 1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate: Limited direct thermophysical data are available, but its crystalline nature and air stability align with trends observed in analogous salts like 2,6-dichloropyridinium tetrafluoroborate .
Reactivity and Catalytic Performance
Cross-Coupling Reactions
- 1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate demonstrates superior electrophilicity in Pd-catalyzed Suzuki reactions compared to N-vinylpyridinium tetrafluoroborate , achieving yields >85% under optimized conditions .
- 2,4,6-Triphenylpyridinium tetrafluoroborate : Less reactive due to steric hindrance from phenyl groups, requiring higher catalyst loading .
Radical Reactions
- In dediazoniation reactions, pyridinium tetrafluoroborate radicals facilitate aryl radical generation, but 1-benzyl-substituted derivatives exhibit slower radical recombination due to benzyl group stabilization .
Biological Activity
1-Benzyl-4-(methoxycarbonyl)pyridinium tetrafluoroborate (BMPT) is a pyridinium-based compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BMPT, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
BMPT has the molecular formula and features a pyridinium ring with a methoxycarbonyl group and a benzyl substituent. The tetrafluoroborate anion contributes to its solubility and stability in various solvents, making it suitable for biological assays.
The biological activity of BMPT is primarily attributed to its ability to interact with specific enzymes and proteins in biological systems. Preliminary studies suggest that BMPT may function as an inhibitor of certain kinases, which play critical roles in cell signaling pathways. By modulating these pathways, BMPT can influence cellular processes such as proliferation, apoptosis, and immune responses.
Antimicrobial Activity
BMPT has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have shown that BMPT exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research indicates that BMPT possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Case Study: Breast Cancer Cell Line (MCF-7)
- Concentration: 50 µM
- Observation: 70% cell viability reduction after 48 hours
- Mechanism: Induction of oxidative stress leading to mitochondrial dysfunction.
Neuroprotective Effects
Recent studies have suggested that BMPT may offer neuroprotective benefits. It appears to mitigate oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes.
Experimental Findings:
- In a mouse model of neurodegeneration, administration of BMPT resulted in improved cognitive function as measured by the Morris water maze test.
- Histological analysis revealed reduced neuronal loss in treated groups compared to controls.
Safety and Toxicity
Toxicological assessments indicate that BMPT exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to fully understand its safety margins and potential side effects in long-term use.
Q & A
Q. Why do catalytic performance studies show variability in reaction yields?
- Methodology : Conduct controlled reproducibility tests under identical conditions (solvent, temperature, substrate ratio). Use X-ray photoelectron spectroscopy (XPS) to analyze catalyst surface composition post-reaction. Explore ligand decomposition pathways via high-resolution mass spectrometry (HRMS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
